molecular formula C11H8FNO2 B8446493 2-(7-Fluoroquinolin-5-yl)acetic acid

2-(7-Fluoroquinolin-5-yl)acetic acid

Cat. No. B8446493
M. Wt: 205.18 g/mol
InChI Key: ZIBIMLMUJRSMBV-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a solution of tert-butyl 2-(7-fluoroquinolin-5-yl)acetate and tert-butyl 2-(5-fluoroquinolin-7-yl)acetate (0.50 g, 1.91 mmol) in acetic acid (5 mL) was added 4M hydrochloric acid in 1,4-dioxane (10 mL). The reaction mixture was heated in an oil bath set at 60° C. under condenser with N2 (g) inlet overnight. The mixture was concentrated under reduced pressure and purified by flash chromatography (silica, 60:40 ethyl acetate/hexane followed by 20:80 methanol/dichloromethane). Further purification and separation by prep HPLC yielded the single regio-isomer 2-(7-fluoroquinolin-5-yl)acetic acid (0.025 g, 6%). Retention time (min)=0.337, method [4], MS(ESI) 206.1 (M+H).
Name
tert-butyl 2-(7-fluoroquinolin-5-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 2-(5-fluoroquinolin-7-yl)acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[C:4]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])[CH:3]=1.FC1C=C(CC(OC(C)(C)C)=O)C=C2C=1C=CC=N2.Cl>C(O)(=O)C.O1CCOCC1>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:3]=1

Inputs

Step One
Name
tert-butyl 2-(7-fluoroquinolin-5-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C2C=CC=NC2=C1)CC(=O)OC(C)(C)C
Name
tert-butyl 2-(5-fluoroquinolin-7-yl)acetate
Quantity
0.5 g
Type
reactant
Smiles
FC1=C2C=CC=NC2=CC(=C1)CC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated in an oil bath
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 60:40 ethyl acetate/hexane followed by 20:80 methanol/dichloromethane)
CUSTOM
Type
CUSTOM
Details
Further purification and separation by prep HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C2C=CC=NC2=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.025 g
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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